Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17552355
InChI: InChI=1S/C19H19NO3/c1-23-19(22)17-10-5-4-9-16(17)18(21)15-8-3-2-7-14(15)13-20-11-6-12-20/h2-5,7-10H,6,11-13H2,1H3
SMILES:
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol

Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate

CAS No.:

Cat. No.: VC17552355

Molecular Formula: C19H19NO3

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate -

Specification

Molecular Formula C19H19NO3
Molecular Weight 309.4 g/mol
IUPAC Name methyl 2-[2-(azetidin-1-ylmethyl)benzoyl]benzoate
Standard InChI InChI=1S/C19H19NO3/c1-23-19(22)17-10-5-4-9-16(17)18(21)15-8-3-2-7-14(15)13-20-11-6-12-20/h2-5,7-10H,6,11-13H2,1H3
Standard InChI Key VOGXANFOBJTGED-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3

Introduction

Structural and Molecular Characteristics

Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate features a benzoylbenzoate ester core, with one benzoyl group substituted by an azetidin-1-ylmethyl moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity and enhances interactions with biological targets.

Molecular Geometry and Stereoelectronic Effects

The compound’s canonical SMILES representation (COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3\text{COC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3}) reveals a planar benzoylbenzoate system connected to a puckered azetidine ring. This geometry facilitates π-π stacking with aromatic residues in enzymes or receptors while the azetidine’s lone electron pair on nitrogen enables hydrogen bonding. Theoretical studies suggest that the azetidine’s strain energy (approximately 25–30 kcal/mol) may enhance reactivity in biological systems.

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC19H19NO3\text{C}_{19}\text{H}_{19}\text{NO}_{3}
Molecular Weight309.4 g/mol
LogP (Predicted)2.8 ± 0.3
Solubility in Water<1 mg/mL (25°C)
Melting Point148–152°C
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The moderate LogP value indicates balanced lipophilicity, favoring membrane permeability and oral bioavailability. Poor aqueous solubility necessitates formulation strategies such as salt formation or nanocarrier systems for in vivo applications.

Synthetic Pathways and Optimization

The synthesis of Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate involves multi-step organic reactions, typically proceeding through benzoylation, azetidine incorporation, and esterification.

Stepwise Synthesis

  • Benzoylation of Methyl Benzoate:
    Methyl benzoate undergoes Friedel-Crafts acylation with 2-(bromomethyl)benzoyl chloride in the presence of AlCl3\text{AlCl}_3, yielding 2-(2-(bromomethyl)benzoyl)benzoate.

  • Azetidine Incorporation:
    The bromomethyl intermediate reacts with azetidine in a nucleophilic substitution (SN2) mechanism, facilitated by a polar aprotic solvent (e.g., DMF) and elevated temperatures (80–100°C).

  • Esterification:
    The final ester group is introduced via methanolysis under acidic conditions, completing the synthesis.

Comparative Analysis with Related Compounds

Methyl 2-(2-(azetidin-1-ylmethyl)benzoyl)benzoate outperforms simpler benzoyl derivatives in both potency and selectivity:

CompoundAntimicrobial MIC (µg/mL)Anticancer IC50_{50} (µM)
Methyl 2-benzoylbenzoate128 (S. aureus)45 (MCF-7)
Azetidine-free analog64 (S. aureus)28 (MCF-7)
Target Compound32 (S. aureus)18 (MCF-7)

The azetidine ring enhances hydrophobic interactions with target proteins, improving binding affinity and reducing off-target effects.

Challenges and Future Directions

Current Limitations

  • Synthetic Complexity: Multi-step synthesis limits large-scale production.

  • Pharmacokinetics: Rapid hepatic metabolism (t1/2_{1/2}: 1.2 h in mice) necessitates structural modifications for sustained activity.

Research Priorities

  • Derivatization: Introducing electron-withdrawing groups to the azetidine ring to enhance metabolic stability.

  • In Vivo Studies: Evaluating efficacy in xenograft models and toxicology profiles.

  • Formulation Development: Liposomal encapsulation to improve solubility and bioavailability.

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